Lipophilicity (LogP) Increase Driven by 8‑Propyl Substitution
The target compound exhibits a logP of 4.06, approximately 0.78 log units higher than the 7‑ethoxy analog that lacks the 8‑propyl group (logP 3.28) [1]. This difference corresponds to a roughly 6‑fold increase in octanol‑water partition coefficient, which can significantly impact membrane permeability and tissue distribution.
| Evidence Dimension | Octanol‑water partition coefficient (logP) |
|---|---|
| Target Compound Data | logP = 4.06 |
| Comparator Or Baseline | 7‑Ethoxy‑2,3‑dihydrocyclopenta[c]chromen‑4(1H)‑one (des‑propyl analog): logP = 3.28 |
| Quantified Difference | ΔlogP = +0.78 (≈6‑fold increase in partition coefficient) |
| Conditions | Calculated logP values from authoritative databases; target from ChemBase [1], comparator from Hit2Lead |
Why This Matters
Higher lipophilicity can enhance passive membrane permeation and blood‑brain barrier penetration, making the compound a preferred candidate for central nervous system or intracellular target screening cascades where the des‑propyl analog may under‑deliver.
- [1] ChemBase ID 180859. LogP 4.060843. View Source
